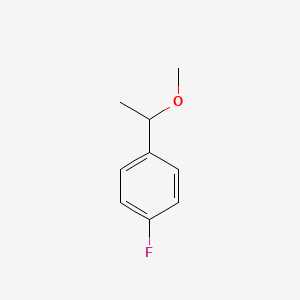

1-Fluoro-4-(1-methoxyethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(1-methoxyethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVVITCWTCLUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296921 | |

| Record name | 1-Fluoro-4-(1-methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111662-72-7 | |

| Record name | 1-Fluoro-4-(1-methoxyethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111662-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4-(1-methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Fluoro 4 1 Methoxyethyl Benzene and Its Derivatives

Established Synthetic Pathways to the 1-Fluoro-4-(1-methoxyethyl)benzene Core Structure

The synthesis of the racemic this compound core structure can be approached from two primary retrosynthetic disconnections: fluorination of a benzene (B151609) ring already possessing the 1-methoxyethyl group, or introduction of the 1-methoxyethyl side chain onto a pre-fluorinated benzene ring. The latter is generally more common and offers better control over isomer formation.

Fluorination Strategies for Benzene Derivatives Bearing 1-Methoxyethyl Groups

Direct fluorination of 4-(1-methoxyethyl)benzene presents a potential, though often complex, route. The 1-methoxyethyl substituent is an ortho, para-directing group. Electrophilic fluorination agents, such as Selectfluor (F-TEDA-BF₄), can be employed to introduce a fluorine atom onto the aromatic ring. However, achieving high regioselectivity for the desired para-isomer (relative to the ethyl group) can be challenging, often leading to mixtures of ortho- and poly-fluorinated products. The reaction conditions must be carefully optimized to favor the formation of this compound.

Introduction of the 1-Methoxyethyl Moiety onto Fluorinated Benzene Scaffolds

A more controlled and widely utilized strategy involves a multi-step synthesis starting from fluorobenzene (B45895). This approach builds the desired side chain on the already fluorinated aromatic core, ensuring the correct placement of the fluorine atom.

A common and effective pathway proceeds via the intermediate 4-fluoroacetophenone.

Friedel-Crafts Acylation: Fluorobenzene undergoes Friedel-Crafts acylation with acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The fluorine atom is an ortho, para-director, but due to steric hindrance, the acylation predominantly occurs at the para-position, yielding 4-fluoroacetophenone with high regioselectivity.

Conversion of the Ketone: The resulting 4-fluoroacetophenone is a key prochiral intermediate that can be converted to the target molecule through several methods. A notable one-pot method is the iridium-catalyzed reductive etherification. mdpi.com In this reaction, 4-fluoroacetophenone is treated with methanol (B129727) in the presence of an iridium catalyst and a silane (B1218182) reducing agent (e.g., diphenylsilane), directly yielding this compound under mild conditions. mdpi.com

Alternatively, a two-step conversion involves:

Reduction: The ketone is first reduced to the corresponding alcohol, 1-(4-fluorophenyl)ethanol (B1199365), using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Etherification: The resulting alcohol is then etherified to form the methyl ether. A classic method is the Williamson ether synthesis, where the alcohol is deprotonated with a base (e.g., sodium hydride, NaH) to form an alkoxide, which then reacts with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

Chemo- and Regioselective Considerations in the Synthesis of this compound

Control of chemo- and regioselectivity is paramount in the synthesis of this specific isomer.

Regioselectivity: When starting with fluorobenzene, the regioselectivity is established during the Friedel-Crafts acylation step. The para-directing nature of the fluorine substituent strongly favors the formation of the 4-substituted product, 4-fluoroacetophenone, minimizing the formation of the ortho-isomer. This high regioselectivity is a key advantage of this synthetic route.

Chemoselectivity: In the subsequent transformations of 4-fluoroacetophenone, chemoselectivity is crucial. The chosen reactions must selectively modify the ketone functional group without affecting the fluoro-substituted aromatic ring or the C-F bond.

Reductive Etherification: The Iridium-catalyzed reaction is highly chemoselective, targeting the carbonyl group for reductive coupling with methanol while leaving the aromatic ring untouched. mdpi.com

Reduction and Etherification: The reduction of the ketone with NaBH₄ is also highly chemoselective. Subsequent etherification under Williamson conditions is selective for the alcohol's hydroxyl group.

Stereoselective Synthesis of Enantiopure this compound Isomers

The 1-methoxyethyl group contains a chiral center, meaning this compound can exist as two enantiomers, (R)- and (S)-. The synthesis of single enantiomers requires stereoselective methods, which can be broadly categorized into chiral auxiliary-based approaches and asymmetric catalysis. The most practical approach involves the asymmetric synthesis of the key intermediate, 1-(4-fluorophenyl)ethanol.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. acs.org After the desired stereocenter is created, the auxiliary is removed.

A potential strategy for synthesizing enantiopure 1-(4-fluorophenyl)ethanol could involve an auxiliary such as pseudoephedrine or the more recent pseudoephenamine. harvard.edu

Amide Formation: 4-Fluorophenylacetic acid would be coupled to a chiral auxiliary, for instance, (1S,2S)-pseudoephenamine, to form an amide.

Diastereoselective Alkylation: The amide would be converted to its enolate using a strong base like lithium diisopropylamide (LDA). The subsequent alkylation of this chiral enolate with a methylating agent (e.g., methyl iodide) would proceed diastereoselectively, controlled by the stereodirecting influence of the auxiliary. harvard.edu

Auxiliary Cleavage: The newly formed α-methylated amide can then be cleaved. Mild acidic or basic hydrolysis, or reductive cleavage, would remove the auxiliary to furnish enantiomerically enriched 2-(4-fluorophenyl)propanoic acid or its corresponding alcohol, which can be further converted to the target alcohol. The chiral auxiliary can often be recovered and reused. acs.org

Asymmetric Catalysis in the Formation of the Chiral Center

Asymmetric catalysis is a highly efficient method for producing enantiomerically enriched compounds. The most direct route to enantiopure this compound is the asymmetric reduction of the prochiral ketone, 4-fluoroacetophenone, to yield chiral 1-(4-fluorophenyl)ethanol, which is then etherified.

Several catalytic systems are effective for this transformation:

Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst with a borane (B79455) source (BH₃) to reduce ketones with high enantioselectivity. nih.gov This method has been successfully applied to the reduction of various acetophenone (B1666503) derivatives. tandfonline.comsioc-journal.cn Research on the reduction of the closely related 2'-fluoroacetophenone (B1202908) has shown that catalysts formed in situ from (S)-α,α-diphenyl-2-pyrrolidinemethanol and a stable borane source like borane-diethylaniline (DEANB) can yield the corresponding alcohol with very high enantiomeric excess (ee). lookchem.com A similar system would be expected to perform well for 4-fluoroacetophenone. researchgate.net

Asymmetric Transfer Hydrogenation: Ruthenium-based catalysts are widely used for the asymmetric transfer hydrogenation of aromatic ketones. mdpi.com These systems typically employ a ruthenium precursor, a chiral diamine ligand (e.g., (S,S)-DPEN), and a chiral diphosphine ligand (e.g., (S)-BINAP), with a hydrogen source like 2-propanol or formic acid. acs.orgsigmaaldrich.com These catalysts, often referred to as Noyori-type catalysts, create a chiral environment that leads to the highly enantioselective formation of one alcohol enantiomer.

The table below summarizes representative findings for the asymmetric reduction of acetophenone derivatives, which are applicable to the synthesis of the chiral precursor for this compound.

| Catalyst System | Substrate | Reducing Agent / H₂ Source | Enantiomeric Excess (ee) | Reference |

| Oxazaborolidine/(S)-2/DEANB | 2'-Fluoroacetophenone | Borane-diethylaniline | 97.8% | lookchem.com |

| RuCl₂((S)-binap)((S,S)-dpen) | Acetophenone | H₂ in 2-propanol | >99% | acs.org |

| Plant tissue (e.g., Carrot) | 4'-Chloroacetophenone | Bioreduction | ~98% | nih.gov |

| Lipase (B570770) / Acidic Resin | 1-(4-fluorophenyl)ethanol | Dynamic Kinetic Resolution | 99.8% | google.com |

Following the successful asymmetric synthesis of (R)- or (S)-1-(4-fluorophenyl)ethanol, a standard etherification step, as described in section 2.1.2, yields the final enantiopure (R)- or (S)-1-Fluoro-4-(1-methoxyethyl)benzene.

Resolution Techniques for Racemic this compound

As the synthesis of this compound from prochiral precursors like 4-fluoroacetophenone results in a racemic mixture, the separation of its enantiomers is crucial for stereospecific applications. Enzymatic kinetic resolution of the precursor secondary alcohol, 1-(4-fluorophenyl)ethanol, is a highly effective strategy. This biocatalytic approach leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer (as an alcohol).

Lipases such as Candida antarctica lipase B (CALB) are widely employed for this purpose due to their broad substrate tolerance and high enantioselectivity. acs.orgnih.gov The choice of acylating agent and reaction conditions can significantly influence the efficiency and enantiomeric excess (e.e.) of the resolution.

Table 1: Enzymatic Resolution of Secondary Alcohols - Representative Methods

| Enzyme | Substrate | Acylating Agent | Solvent | Outcome |

| Candida antarctica lipase B (CALB) | 1-Phenylethanol | Fatty Esters | Solvent-free (vacuum) | High conversion and enantioselectivity. acs.org |

| Lipase | 1-(Hetero)aromatic ethanols | 2-(prop-2-yn-1-yloxy)acetyl esters | Not specified | Production of both enantiomers with high purity. rsc.org |

| Candida antarctica lipase B (CALB) | Secondary Alcohols | Ionic Anhydride | Not specified | High conversions (46-48%) and enantiomeric ratios (E > 170). nih.gov |

| Lipase B from Candida antarctica | 2-Pentanol and 2-Heptanol | Succinic anhydride | Neat racemic alcohol | High enantiomeric excess (98.8–99.3% e.e.) for the (S)-alcohol. dss.go.th |

Synthesis of Analogues and Functionalized Derivatives of this compound

Strategies for Further Substitution on the Aromatic Ring

Further functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution (EAS) reactions. The directing effects of the existing substituents, the fluorine atom and the 1-methoxyethyl group, are critical in determining the position of the incoming electrophile. The fluorine atom is a deactivating but ortho-, para-director due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. libretexts.org The 1-methoxyethyl group is generally considered an activating, ortho-, para-directing group.

Given that the para position is already occupied, further substitution is expected to occur at the positions ortho to either the fluorine or the 1-methoxyethyl group. The regioselectivity will depend on the specific reaction conditions and the nature of the electrophile. Common EAS reactions that can be employed include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. masterorganicchemistry.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -F (Fluoro) | Deactivating | ortho, para |

| -CH(OCH₃)CH₃ (1-Methoxyethyl) | Activating | ortho, para |

Modifications of the Methoxyethyl Side Chain

The methoxyethyl side chain offers several possibilities for modification, allowing for the synthesis of a diverse range of analogues. A key reaction is the oxidation of the benzylic carbon. libretexts.org Treatment with strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can lead to the formation of a ketone (4-fluoro-1-acetylbenzene) or, with further oxidation, a carboxylic acid (4-fluorobenzoic acid). libretexts.orgyoutube.com

Another approach involves the cleavage of the methyl ether to reveal the secondary alcohol, 1-(4-fluorophenyl)ethanol. This alcohol can then serve as a precursor for further functionalization, such as esterification or conversion to other alkyl or aryl ethers.

Emerging Methodologies for the Efficient Synthesis of Fluorinated Aryl Ethers

Recent advances in synthetic organic chemistry have led to the development of novel and more efficient methods for the synthesis of fluorinated aryl ethers. These emerging methodologies often offer advantages in terms of substrate scope, reaction conditions, and stereoselectivity.

Palladium-catalyzed C-O cross-coupling reactions have become a powerful tool for the formation of aryl ether bonds. These methods typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. dss.go.th This approach is highly versatile and tolerates a wide range of functional groups.

Organocatalysis has also emerged as a valuable strategy for the synthesis of fluorinated aryl ethers and related compounds. For instance, organocatalyzed nucleophilic aromatic substitution of silyl-protected dithiols with perfluorinated aryl monomers provides an efficient route to fluorinated poly(aryl thioethers). rsc.org

Furthermore, the stereoselective synthesis of fluorinated compounds is a rapidly developing area. rsc.orgnih.gov This includes asymmetric catalytic reactions that allow for the construction of chiral fluorine-containing centers with high enantioselectivity, which is particularly relevant for the synthesis of enantiopure derivatives of this compound. researchgate.net Enzyme-based methods, such as the use of engineered ketoreductases, are also being explored for the stereodivergent synthesis of fluorinated compounds, offering access to all possible stereoisomers. acs.org

Chemical Reactivity and Mechanistic Investigations of 1 Fluoro 4 1 Methoxyethyl Benzene

Nucleophilic Aromatic Substitution Reactions Involving the Aryl Fluoride (B91410)

Aromatic rings are typically electron-rich and thus react with electrophiles. However, when substituted with a good leaving group and activating substituents, they can undergo Nucleophilic Aromatic Substitution (SNAr). wikipedia.org For 1-Fluoro-4-(1-methoxyethyl)benzene, the fluorine atom serves as the leaving group. The reaction's viability and mechanism are highly dependent on the reaction conditions and the electronic nature of the aromatic ring.

The most common mechanism for nucleophilic aromatic substitution on activated aryl halides is the addition-elimination pathway. chemistrysteps.com This two-step process begins with the attack of a nucleophile on the carbon atom bearing the fluorine. This initial attack is generally the rate-determining step as it temporarily disrupts the ring's aromaticity. stackexchange.commasterorganicchemistry.com The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com

In the second, faster step, the leaving group (fluoride ion) is eliminated, which restores the aromaticity of the ring and yields the final substituted product. masterorganicchemistry.com The rate of this reaction is significantly enhanced by the presence of strong electron-withdrawing groups at the ortho or para positions, as they delocalize and stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.combyjus.comlibretexts.org

A notable feature of SNAr reactions is the leaving group trend, where fluoride is often more reactive than other halogens (F > Cl > Br > I). libretexts.org This is counterintuitive to trends seen in aliphatic substitutions (SN1/SN2). The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic, thus accelerating the rate-determining nucleophilic attack. stackexchange.comlibretexts.org Since the C-F bond cleavage occurs in the fast, non-rate-determining step, the bond's high strength is not a primary kinetic barrier. stackexchange.commasterorganicchemistry.com

Under conditions involving very strong bases, such as sodium amide (NaNH₂), and typically on unactivated aryl halides, an alternative elimination-addition mechanism can occur. chemistrysteps.com This pathway involves the formation of a highly reactive "benzyne" intermediate.

The mechanism is initiated by the deprotonation of a hydrogen atom ortho to the fluorine by the strong base. This is followed by the elimination of the fluoride ion, creating a transient, strained triple bond within the benzene (B151609) ring. wikipedia.org This benzyne (B1209423) intermediate is highly electrophilic and rapidly reacts with any available nucleophile. The nucleophile can add to either carbon of the triple bond, followed by protonation (usually from the solvent or conjugate acid of the base) to give the final product. wikipedia.org For a symmetrically substituted aryne, this can lead to a single product, but for unsymmetrical arynes, a mixture of regioisomers can be formed. wikipedia.org

The 1-methoxyethyl group [—CH(OCH₃)CH₃] at the para position plays a crucial role in the SNAr reactivity of the aryl fluoride. Unlike powerful electron-withdrawing groups (e.g., -NO₂) that strongly activate the ring towards nucleophilic attack, the 1-methoxyethyl group is classified as a weak electron-donating group (EDG) due to induction and hyperconjugation. libretexts.org

Electron-donating groups generally decrease the rate of SNAr reactions because they destabilize the negatively charged Meisenheimer complex formed during the addition-elimination pathway. By pushing electron density into the ring, the 1-methoxyethyl group intensifies the negative charge on the intermediate, raising the activation energy for its formation compared to an unsubstituted or electron-withdrawn ring. masterorganicchemistry.com Therefore, this compound would be expected to undergo direct displacement SNAr reactions much slower than a compound like p-nitrofluorobenzene.

In the context of the aryne mechanism, the substituent's electronic effect can influence the regioselectivity of the nucleophilic attack on the unsymmetrical aryne intermediate. The inductive effect of the alkyl group can influence the charge distribution in the triple bond, potentially directing the incoming nucleophile.

| Substituent (para to F) | Electronic Effect | Influence on Meisenheimer Complex | Expected Relative Rate of SNAr |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strongly Stabilizing | Very Fast |

| -CN (Cyano) | Strongly Electron-Withdrawing | Strongly Stabilizing | Fast |

| -H (Hydrogen) | Neutral | Neutral | Very Slow |

| -CH(OCH₃)CH₃ (1-Methoxyethyl) | Weakly Electron-Donating | Weakly Destabilizing | Very Slow / Unreactive |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Strongly Destabilizing | Extremely Slow / Unreactive |

Reactions Involving the 1-Methoxyethyl Side Chain

The 1-methoxyethyl group is a benzylic ether, a structural motif that imparts specific reactivity to the side chain, distinct from the reactions on the aromatic ring.

Ethers are generally unreactive but can be cleaved under strongly acidic conditions, typically using hydrogen halides like HBr or HI. libretexts.orgmasterorganicchemistry.com The cleavage of the benzylic ether in this compound is expected to proceed via an SN1 mechanism. libretexts.orgnih.govlibretexts.org

The mechanism involves two main steps:

Protonation: The ether oxygen is first protonated by the strong acid, converting the methoxy (B1213986) group into a good leaving group (methanol). khanacademy.org

Carbocation Formation and Nucleophilic Attack: The protonated ether undergoes dissociation to form methanol (B129727) and a secondary benzylic carbocation. This carbocation is relatively stable due to resonance delocalization of the positive charge into the benzene ring. libretexts.org In the final step, a nucleophile (e.g., a halide ion from the acid) attacks the carbocation to form the final product. libretexts.org

This pathway leads to the formation of 1-(4-fluorophenyl)ethanol (B1199365) and a methyl halide, or if the alcohol reacts further, 1-fluoro-4-(1-haloethyl)benzene.

| Reagent | Typical Conditions | Mechanism Type |

|---|---|---|

| Hydroiodic Acid (HI) | Concentrated, often with heat | SN1 for benzylic ethers |

| Hydrobromic Acid (HBr) | Concentrated, often with heat | SN1 for benzylic ethers |

| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂), often at low temperature | Lewis acid-assisted cleavage |

| Trimethylsilyl Iodide (TMSI) | Anhydrous solvent (e.g., CH₃CN) | Mild cleavage conditions |

The benzylic position of the 1-methoxyethyl side chain is susceptible to both oxidation and reduction reactions.

Oxidation: The benzylic C-H bond can be oxidized to form a carbonyl group. Oxidation of benzylic ethers can lead to the formation of ketones. organic-chemistry.orgresearchgate.netmdpi.com For this compound, oxidation would yield 4'-fluoroacetophenone. Various oxidizing agents can achieve this transformation, including chromium-based reagents, permanganate (B83412), or catalytic systems employing metal catalysts and a terminal oxidant like a hydroperoxide. organic-chemistry.orgmdpi.com Some methods may proceed via an oxidative cleavage of the ether bond. organic-chemistry.orgacs.org

Reduction: The 1-methoxyethyl side chain can be reduced via hydrogenolysis. Catalytic hydrogenolysis of benzylic ethers, typically using a palladium or platinum catalyst with hydrogen gas, cleaves the C-O bond of the ether, replacing it with a C-H bond. chemrxiv.orgambeed.com This reaction would convert this compound into 1-ethyl-4-fluorobenzene (B1585034) and methanol. This method is a common deprotection strategy for benzyl (B1604629) ethers in organic synthesis. rsc.org

Alternatively, if the ether is first cleaved to 1-(4-fluorophenyl)ethanol, the resulting benzylic alcohol can be reduced to the corresponding alkane (1-ethyl-4-fluorobenzene) using reagents such as hydriodic acid with red phosphorus. nih.govnih.gov The aromatic ring itself can also be reduced under more forcing conditions, such as the Birch reduction (alkali metal in liquid ammonia (B1221849) with an alcohol), which would yield a non-aromatic diene. wikipedia.orgmasterorganicchemistry.comquora.com

| Transformation | Typical Reagents | Product |

|---|---|---|

| Oxidation of Side Chain | CrO₃, KMnO₄, TEMPO/NaOCl | 4'-Fluoroacetophenone |

| Reduction of Side Chain (Hydrogenolysis) | H₂, Pd/C | 1-Ethyl-4-fluorobenzene |

| Reduction of Aromatic Ring (Birch Reduction) | Na, liq. NH₃, EtOH | 1-Ethyl-4-fluoro-1,4-cyclohexadiene |

Deprotonation and Anionic Reactivity Adjacent to the Ether

The carbon atom situated between the phenyl ring and the methoxy group (the benzylic position) in this compound is susceptible to deprotonation by strong bases. This reactivity is attributed to the stabilization of the resulting carbanion by the adjacent aromatic ring through resonance. The presence of the α-methoxy group, however, introduces complex electronic effects. While oxygen is electronegative, potentially offering some inductive stabilization, there can also be destabilizing lone pair repulsions. siue.edu

The deprotonation is typically achieved using potent organometallic bases, such as n-butyllithium (n-BuLi), in aprotic solvents like tetrahydrofuran (B95107) (THF) at low temperatures to prevent side reactions. chemicalbook.comnih.gov The reaction mechanism often involves the coordination of the lithium ion to the ether oxygen, which positions the base for preferential abstraction of the benzylic proton in a process known as a complex-induced proximity effect. thieme-connect.de

The resulting α-alkoxy benzylic anion is a powerful nucleophile. This intermediate can react with a wide array of electrophiles to form new carbon-carbon and carbon-heteroatom bonds, making it a valuable synthon in organic synthesis. The stability and subsequent reactivity of the anion are critical for the successful formation of the desired products. nih.govfrontiersin.org

| Electrophile | Reagent Example | Product Type |

| Alkyl Halide | Iodomethane (CH₃I) | C-Alkylation |

| Carbonyl Compound | Acetone ((CH₃)₂CO) | Hydroxyalkylation |

| Epoxide | Ethylene Oxide | Ring-opening/Alkylation |

| Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | C-Silylation |

| Carbon Dioxide | CO₂ (gas), then H₃O⁺ workup | Carboxylation |

This interactive table outlines potential reactions of the carbanion generated from this compound with various classes of electrophiles.

Electrophilic Aromatic Substitution Studies on this compound

The fluoro and 1-methoxyethyl groups exert competing directing effects on the aromatic ring.

Fluoro Group: Fluorine is an anomalous substituent in EAS. Due to its high electronegativity, it withdraws electron density from the ring through the sigma bond network (a negative inductive effect, -I), which deactivates the ring, making it less reactive than benzene. csbsju.eduminia.edu.eg However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system via resonance (a positive mesomeric or resonance effect, +M). wikipedia.org This resonance effect increases electron density at the ortho and para positions, thereby directing incoming electrophiles to these sites. csbsju.edu The -I effect is stronger than the +M effect, resulting in net deactivation, but the +M effect controls the regioselectivity, making fluorine an ortho, para-director. latech.edu

1-Methoxyethyl Group: This substituent is classified as an alkyl group. Alkyl groups are electron-donating through a positive inductive effect (+I), which enriches the electron density of the aromatic ring. youtube.com This makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. latech.edu Consequently, the 1-methoxyethyl group is an activating group and directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.com The ether oxygen is too distant from the ring to exert a significant direct resonance effect.

In this compound, the two substituents are para to each other. The fluoro group at C1 directs incoming electrophiles to C2 and C6 (ortho positions). The 1-methoxyethyl group at C4 directs to C3 and C5 (its ortho positions). This creates a scenario of competing directing effects.

When an activating group and a deactivating group are in opposition, the activating group's directing effect generally dominates the regiochemical outcome. stackexchange.com Therefore, the 1-methoxyethyl group is expected to control the position of substitution. Electrophiles will preferentially attack the positions ortho to the more powerful activating 1-methoxyethyl group, namely C3 and C5. Steric hindrance from the relatively bulky 1-methoxyethyl group might influence the ratio of products, but substitution at C3 and C5 is the electronically favored pathway.

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) |

| Nitration | NO₂⁺ | 2-Fluoro-5-nitro-1-(1-methoxyethyl)benzene |

| Halogenation | Br⁺ | 2-Bromo-4-(1-methoxyethyl)-1-fluorobenzene |

| Sulfonation | SO₃ | 3-Fluoro-4-(1-methoxyethyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃CO⁺ | 1-(3-Fluoro-4-(1-methoxyethyl)phenyl)ethan-1-one |

This interactive table predicts the major regiochemical outcomes for common electrophilic aromatic substitution reactions on this compound, based on the directing effects of the substituents.

Transition Metal-Catalyzed Transformations of this compound

The presence of a carbon-fluorine bond opens avenues for specific transition metal-catalyzed reactions, although these often require more forcing conditions compared to those involving heavier halogens.

The C-F bond is the strongest carbon-halogen bond, making aryl fluorides the most challenging substrates for common palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Heck couplings. mdpi.combaranlab.org The high bond dissociation energy makes the initial oxidative addition step, which is often rate-limiting, difficult.

However, significant advances have been made using specialized catalyst systems. Nickel-based catalysts, often with bidentate phosphine (B1218219) ligands such as dppp (B1165662) (1,3-bis(diphenylphosphino)propane), have proven effective in coupling aryl fluorides with Grignard or organozinc reagents. mdpi.com Similarly, palladium catalysts can be employed, particularly for aryl fluorides activated by electron-withdrawing groups, though this compound does not fit this category. thieme-connect.com Early transition metals, such as titanium and tantalum, have also been reported to catalyze the cross-coupling of aryl fluorides with Grignard reagents. acs.orgacs.org These methods allow for the replacement of the fluorine atom with various alkyl, alkenyl, or aryl groups, enabling the construction of more complex molecular architectures.

C-F bond activation is the key step in the functionalization of fluoroaromatics and remains a considerable challenge in organometallic chemistry. chem8.org The primary strategy involves the oxidative addition of the C-F bond to a low-valent, electron-rich transition metal center (e.g., Ni(0) or Pd(0)). mdpi.com This process cleaves the C-F bond and forms an aryl-metal-fluoride complex, which can then undergo further reactions.

Beyond cross-coupling, C-F activation can lead to other valuable transformations:

Hydrodefluorination (HDF): The replacement of the fluorine atom with a hydrogen atom, typically achieved using a metal catalyst and a hydride source (e.g., silanes). This can be useful for selectively removing fluorine from a molecule.

Amination and Etherification: Nickel and palladium catalysts have been developed for the coupling of aryl fluorides with amines and alcohols, forming C-N and C-O bonds, respectively. mdpi.com

Borylation: Palladium-catalyzed defluoroborylation allows for the conversion of the C-F bond into a C-B bond, yielding valuable aryl boronate esters, which are versatile intermediates for subsequent Suzuki couplings. mdpi.com

These strategies highlight the potential to use the typically inert C-F bond in this compound as a synthetic handle for diverse molecular modifications, provided the appropriate catalytic system is employed.

Catalytic Asymmetric Reactions Utilizing the Chiral Center

The chiral center in this compound, located at the benzylic carbon, is a key structural feature that allows for its participation in catalytic asymmetric reactions. While specific studies on this particular compound are not extensively documented in publicly available literature, the principles of asymmetric catalysis involving similar chiral benzylic ethers and alcohols provide a strong basis for understanding its potential reactivity. The primary focus of such reactions would be to utilize the existing chirality to influence the stereochemical outcome of transformations at or adjacent to the chiral center, or to employ the chiral center as a directing group in reactions on the aromatic ring.

One area of significant interest is the enantioselective functionalization of the benzylic C-H bond. Advances in photoredox and nickel dual catalysis have enabled the asymmetric acylation of benzylic C-H bonds. In a model system, a bromine radical, generated via a single-electron transfer (SET) from an excited iridium photocatalyst, abstracts a hydrogen atom from the alkylbenzene to form a benzylic radical rsc.org. This radical can then engage with a nickel catalyst and an acylating agent to form a new C-C bond with high enantioselectivity. The chirality of the ligand on the nickel catalyst is crucial for controlling the stereochemical outcome of the reaction.

Another potential avenue for catalytic asymmetric reactions involves the generation of a carbocationic intermediate at the benzylic position. For instance, in the enantioselective synthesis of chiral 1,4-enynes from propargyl alcohols, a highly acidic chiral N-triflyl phosphoramide (B1221513) catalyst facilitates the acid-mediated generation of a carbocationic intermediate nih.govresearchgate.net. A similar strategy could be envisioned for this compound, where the methoxy group could be temporarily converted to a better leaving group to facilitate the formation of a benzylic cation. The chiral catalyst would then control the enantioselective attack of a nucleophile on this cation.

The following table illustrates a hypothetical catalytic asymmetric reaction based on known methodologies for similar substrates, highlighting the potential for high enantioselectivity.

Table 1: Hypothetical Catalytic Asymmetric C-H Functionalization of a Benzylic Ether

| Entry | Catalyst System | Acylating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Ir(ppy)2(dtbbpy)PF6 / NiBr2·diglyme / Chiral Ligand | Acid Chloride | Dioxane | 25 | 85 | 95 |

| 2 | [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 / NiCl2·glyme / Chiral Ligand | Anhydride (B1165640) | THF | 0 | 90 | 92 |

Radical Reactions and Photochemical Transformations of this compound

The benzylic position of this compound is susceptible to radical formation due to the stabilization of the resulting radical by the adjacent phenyl ring. This reactivity can be harnessed in various radical reactions and photochemical transformations.

Radical Reactions:

The generation of a benzylic radical from this compound can be initiated through several methods, including hydrogen atom transfer (HAT) using radical initiators or photoredox catalysis rsc.orgresearchgate.net. Once formed, this benzylic radical can undergo a variety of transformations.

One common reaction is the oxidative cleavage of benzylic ethers. Using an oxoammonium salt, a hydride transfer from the benzylic carbon to the oxoammonium cation can occur, leading to the formation of a benzylic cation organic-chemistry.org. This cation is then trapped by water to form a hemiacetal, which subsequently decomposes to an aromatic aldehyde (4-fluorobenzaldehyde) and methanol. The presence of an electron-withdrawing fluorine atom on the aromatic ring would likely slow down this reaction compared to electron-donating substituents organic-chemistry.org.

Another important class of reactions involves the functionalization of the benzylic C-H bond. Metallaphotoredox catalysis provides a mild pathway for generating benzylic radicals that can then participate in cross-coupling reactions rsc.org. For example, a benzylic radical can be trapped by a nickel catalyst to form an organonickel intermediate. This intermediate can then undergo reductive elimination with an aryl halide to form a new C-C bond at the benzylic position, leading to the synthesis of 1,1-diarylalkane derivatives researchgate.net. Radical-clock experiments with substrates containing a cyclopropylmethyl group have provided evidence for the existence of benzylic radical intermediates in these transformations researchgate.net.

Photochemical Transformations:

While specific photochemical studies on this compound are scarce, the photochemical behavior of related aromatic compounds suggests potential reaction pathways. Photoisomerization and photoaddition reactions are common for compounds with benzylic C-H bonds and aromatic rings.

One possible photochemical reaction is the photoaddition of alcohols or other protic solvents across the aromatic ring or to a transiently formed reactive intermediate. For instance, the photoaddition of alcohols to olefins can proceed through the formation of a radical cation via photoionization, followed by reaction with the alcohol researchgate.net. Although this compound does not have an olefinic double bond in the side chain, photoinduced electron transfer processes could lead to the formation of a radical cation of the benzene ring, which might then react with nucleophiles.

Furthermore, photochemical reactions can also initiate radical processes. The absorption of UV light can lead to homolytic cleavage of the benzylic C-H bond, generating a benzylic radical and a hydrogen atom. This process can initiate the radical reactions discussed above. The efficiency of such a process would depend on the wavelength of light used and the presence of photosensitizers.

The following table summarizes potential radical and photochemical transformations of this compound based on the reactivity of analogous compounds.

Table 2: Potential Radical and Photochemical Reactions

| Reaction Type | Reagents/Conditions | Intermediate | Potential Product(s) |

| Oxidative Cleavage | Oxoammonium Salt, MeCN/H2O | Benzylic Cation | 4-Fluorobenzaldehyde, Methanol |

| C-H Arylation | Photoredox/Nickel Catalysis, Aryl Halide | Benzylic Radical | 1-Fluoro-4-(1-aryl-1-methoxyethyl)benzene |

| Photoinduced Radical Formation | UV light (e.g., 254 nm) | Benzylic Radical | Dimerization products, products of radical trapping |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Fluoro 4 1 Methoxyethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is a powerful tool for delineating the precise atomic connectivity and spatial arrangement of 1-Fluoro-4-(1-methoxyethyl)benzene. By analyzing the spectra from various NMR active nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecule's framework can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would display complex multiplets due to the 1,4-disubstitution pattern and the additional splitting caused by the fluorine atom. The protons on the benzene (B151609) ring ortho to the fluorine (H-2, H-6) would be magnetically different from those meta to the fluorine (H-3, H-5). The signals for these aromatic protons typically appear between δ 7.0 and 7.4 ppm. The coupling between adjacent protons (ortho-coupling, ³JHH) is usually in the range of 7-9 Hz, while coupling to the fluorine atom over three bonds (³JHF) and four bonds (⁴JHF) would further split these signals. sfu.ca

The aliphatic side chain produces more straightforward signals. The methine proton (-CH(O)-) is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl group protons (-CH₃) would, in turn, appear as a doublet from coupling to the single methine proton. A sharp singlet corresponding to the three protons of the methoxy (B1213986) group (-OCH₃) is also anticipated, typically in the range of δ 3.2-3.4 ppm. hw.ac.uk

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| Aromatic H (ortho to F) | ~7.0-7.2 | Multiplet (ddd) | ³JHH, ³JHF, ⁵JHH |

| Aromatic H (meta to F) | ~7.2-7.4 | Multiplet (ddd) | ³JHH, ⁴JHF, ⁵JHH |

| Methine CH | ~4.3-4.5 | Quartet (q) | ³JHH ≈ 6.5-7.0 |

| Methyl CH₃ | ~1.4-1.6 | Doublet (d) | ³JHH ≈ 6.5-7.0 |

| Methoxy OCH₃ | ~3.2-3.3 | Singlet (s) | N/A |

Note: Predicted values are based on analogous structures and general NMR principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

Due to the molecule's lack of symmetry, the proton-decoupled ¹³C NMR spectrum of this compound should exhibit nine distinct signals, one for each carbon atom. The chemical shifts are significantly influenced by the substituents. hw.ac.uk The most prominent feature is the signal for the carbon directly bonded to fluorine (C-4), which appears as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F) typically in the range of 240-250 Hz. hw.ac.ukthieme-connect.de The chemical shift of this carbon is expected around 162 ppm. The other aromatic carbons also show smaller C-F couplings. The chemical shift for a methoxy carbon on an aromatic ring is typically around 55-56 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in coupled spectrum) | Coupling Constants (J, Hz) |

| C-1 (ipso to ethyl) | ~140-142 | Doublet of triplets | ²JC-F, Jc-H |

| C-2, C-6 | ~128-130 | Doublet of doublets | ¹JC-H, ²JC-F |

| C-3, C-5 | ~115-117 | Doublet of doublets | ¹JC-H, ³JC-F |

| C-4 (ipso to F) | ~160-163 | Doublet | ¹JC-F ≈ 245 |

| Methine CH | ~78-80 | Singlet | N/A |

| Methyl CH₃ | ~22-24 | Singlet | N/A |

| Methoxy OCH₃ | ~56-57 | Singlet | N/A |

Note: Quaternary carbon signals are typically weaker. Predicted values are based on substituent effects in related compounds. oregonstate.edu

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Environment Assessment

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique for analyzing fluorinated compounds. huji.ac.ilwikipedia.org For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom attached to the benzene ring. The chemical shift provides information about the electronic environment of the fluorine atom. For fluorobenzene (B45895) derivatives, this shift is typically observed in the range of -110 to -120 ppm relative to a CFCl₃ standard. nih.gov The signal's multiplicity will be a multiplet, often appearing as a triplet of triplets, due to coupling with the two ortho protons (³JHF, typically 7-10 Hz) and the two meta protons (⁴JHF, typically 4-6 Hz). sfu.ca

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the adjacent aromatic protons and, crucially, between the methine (CH) proton and the methyl (CH₃) protons of the ethyl group, confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly bonded. It would allow for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, already assigned, proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation as it shows correlations between protons and carbons over two to three bonds. For this compound, HMBC would show correlations from the methoxy protons to the methine carbon, from the methine proton to the ipso-carbon of the aromatic ring (C-1), and from the aromatic protons to neighboring carbons, piecing together the entire molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY would show correlations between the methoxy group protons and the methine proton, as well as between the methine and methyl protons with the ortho-protons (H-3, H-5) of the benzene ring, providing confirmation of the substituent's conformation relative to the ring. organicchemistrydata.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types present in the molecule, serving as a molecular fingerprint.

Characteristic Absorption Frequencies of Aromatic C-F and C-O Bonds

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

Aromatic C-F Stretch: The carbon-fluorine bond gives rise to a very strong absorption band. For aromatic fluorides, this ν(C-F) stretching vibration is typically located in the 1300-1100 cm⁻¹ region. aip.orgyoutube.com This band is one of the most easily identifiable features in the IR spectrum of this compound.

Aromatic C-O Stretch: The ether linkage (aryl-C-O-alkyl) results in two characteristic stretching vibrations. The asymmetric C-O-C stretch is usually stronger and appears at higher wavenumbers, typically in the range of 1275-1200 cm⁻¹. The symmetric stretch is found at lower wavenumbers, around 1075-1020 cm⁻¹. For a closely related compound, 4-fluoroanisole, a strong band is observed around 1250 cm⁻¹. nist.gov

Other significant bands include aromatic C=C stretching vibrations, which appear in the 1610-1580 cm⁻¹ and 1510-1475 cm⁻¹ regions, and aromatic C-H stretching just above 3000 cm⁻¹. researchgate.net Aliphatic C-H stretching from the methoxyethyl group would be observed in the 2950-2850 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH, -OCH₃ | 2980 - 2850 | Medium-Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1610 - 1580, 1510 - 1475 | Medium-Strong |

| C-F Stretch | Ar-F | 1300 - 1100 | Very Strong |

| C-O-C Asymmetric Stretch | Ar-O-R | 1275 - 1200 | Strong |

| C-O-C Symmetric Stretch | Ar-O-R | 1075 - 1020 | Medium |

Vibrational Signatures of the 1-Methoxyethyl Moiety

The vibrational spectrum of this compound, typically analyzed using Infrared (IR) spectroscopy, provides key signatures that confirm the presence of the 1-methoxyethyl moiety. This functional group, an ether linkage attached to an ethyl chain, displays characteristic vibrational modes. Ethers are generally identified by a very strong C-O-C asymmetric stretching absorption, which is often the most prominent peak in the fingerprint region between 1300 and 1000 cm⁻¹. spectroscopyonline.com

For a mixed alkyl-aromatic ether like this compound, two distinct C-O stretching bands are expected. spectroscopyonline.comlibretexts.org The aryl-O stretch typically appears in the 1300-1200 cm⁻¹ range, while the alkyl-O stretch is found between 1050-1010 cm⁻¹. spectroscopyonline.com Specifically for a methoxy group, a C-O stretch is anticipated around 1250 cm⁻¹. docbrown.info Additionally, the C-H bonds within the methoxy and methyl parts of the moiety exhibit characteristic stretching and bending vibrations. The C-H stretching vibrations for the O-CH₃ group are expected between 2830 and 2815 cm⁻¹, while standard sp³ C-H stretching occurs near 2900 cm⁻¹. docbrown.infolibretexts.org The presence of the benzene ring adds further characteristic peaks, such as aromatic C-H stretching just above 3000 cm⁻¹ and C=C ring stretching absorptions between 1600 and 1450 cm⁻¹. pressbooks.pub

Table 1: Predicted Infrared (IR) Vibrational Frequencies for the 1-Methoxyethyl Moiety and Associated Structural Components.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | p-Fluorophenyl | ~3030 | Medium-Weak |

| C-H Stretch (Alkyl) | -CH(O)CH₃ | ~2900-3000 | Strong |

| C-H Stretch (Methoxy) | -OCH₃ | 2815-2830 | Medium |

| C=C Stretch (Aromatic) | p-Fluorophenyl | 1500-1600 | Medium-Strong |

| C-O Stretch (Aryl-O) | Ar-O-C | 1200-1300 | Strong |

| C-O Stretch (Alkyl-O) | C-O-CH₃ | 1010-1050 | Strong |

| C-F Stretch | Ar-F | 1100-1250 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to ionization and extensive fragmentation. nih.gov The initial event produces a molecular ion (M•+), which is a radical cation. youtube.com For this compound, the molecular ion would have a mass-to-charge ratio (m/z) of 154.

The fragmentation of the molecular ion is predictable, often occurring at functional groups to form stable fragments. youtube.com For ethers, a common fragmentation pathway is the cleavage of the C-C bond alpha to the oxygen atom. In this case, the loss of a methyl radical (•CH₃, mass 15) would result in a highly stable, resonance-delocalized oxonium ion. This fragment is often the base peak in the spectrum. Another significant fragmentation pathway for substituted benzene derivatives is the loss of the entire side chain, which would lead to a fluorophenyl cation.

By analogy with the fragmentation of ethylbenzene, which readily loses a methyl group to form a stable benzylic cation, and 4-fluoroanisole, the primary fragments for this compound can be predicted. docbrown.infonih.gov

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and typically a more abundant protonated molecule peak ([M+H]⁺). This method is useful for confirming the molecular weight when the molecular ion in EI is weak or absent.

Table 2: Predicted Electron Ionization (EI) Fragments for this compound.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 154 | Molecular Ion | [C₉H₁₁FO]•+ | Parent radical cation |

| 139 | [M - CH₃]⁺ | [C₈H₈FO]⁺ | Loss of a methyl radical (alpha-cleavage), likely the base peak |

| 123 | [M - OCH₃]⁺ | [C₈H₈F]⁺ | Loss of a methoxy radical |

| 109 | [M - CH₃CHO]⁺ | [C₇H₅F]•+ | Loss of acetaldehyde (B116499) via rearrangement |

| 95 | [C₆H₄F]⁺ | [C₆H₄F]⁺ | Fluorophenyl cation |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for unambiguously determining the elemental composition of the parent molecule and its fragments. nih.govchromatographyonline.com While nominal mass spectrometry might not distinguish between C₉H₁₁FO and another molecule with the same integer mass, HRMS can differentiate them based on their exact masses calculated from the most abundant isotopes of each element.

This technique is particularly crucial in the analysis of fluorinated compounds to confirm the presence and number of fluorine atoms in the molecule and its fragments. nih.govacs.org For this compound, HRMS would confirm the elemental formula C₉H₁₁FO by matching the experimentally measured mass to the calculated exact mass.

Table 3: Calculated Exact Masses for HRMS Analysis.

| Formula | Species | Calculated Exact Mass (Da) |

| C₉H₁₁FO | Molecular Ion (M•+) | 154.0801 |

| C₈H₈FO | [M - CH₃]⁺ Fragment | 139.0566 |

| C₈H₈F | [M - OCH₃]⁺ Fragment | 123.0617 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and details about the intermolecular interactions that govern the crystal packing of this compound.

Table 4: Expected Intermolecular Interactions in the Crystal Structure.

| Interaction Type | Description | Potential Influence on Packing |

| C-H···F Hydrogen Bonds | Interaction between a hydrogen atom and the electronegative fluorine atom. | Links molecules into chains or networks. nih.gov |

| C-H···π Interactions | Interaction of C-H bonds with the electron-rich face of the benzene ring. | Contributes to the formation of a 2D or 3D network. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Influences the stacking of molecules in columns. |

| van der Waals Forces | General intermolecular attractions. | Dictates overall close-packing and density. |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assignment

The carbon atom of the ethyl group bonded to both the phenyl ring and the methoxy group is a stereocenter, meaning this compound is a chiral molecule and exists as a pair of enantiomers: (R)- and (S)-1-Fluoro-4-(1-methoxyethyl)benzene. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric purity and absolute configuration of a sample. saschirality.orgvanderbilt.edu

Optical Rotation (OR) is the oldest and most fundamental chiroptical technique. saschirality.org It measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The two enantiomers of this compound will rotate the light by exactly the same magnitude but in opposite directions. A racemic mixture (a 50:50 mix of both enantiomers) will show no optical rotation.

Electronic Circular Dichroism (ECD) is a more sophisticated technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net Enantiomers produce ECD spectra that are mirror images of each other. nih.govencyclopedia.pub ECD is a powerful tool for assigning the absolute configuration (i.e., determining whether a sample is R or S). This is typically achieved by comparing the experimentally measured ECD spectrum with theoretical spectra generated for both the R and S enantiomers using quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov A good match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration.

Table 5: Application of Chiroptical Spectroscopy.

| Technique | Principle | Application to this compound |

| Optical Rotation (OR) | Measures rotation of plane-polarized light. | Distinguishes between (R) and (S) enantiomers (equal and opposite rotation). Determines enantiomeric excess. |

| Electronic Circular Dichroism (ECD) | Measures differential absorption of circularly polarized light. | (R) and (S) enantiomers give mirror-image spectra. Used with computational methods to assign absolute configuration. nih.gov |

Computational Chemistry and Theoretical Studies on 1 Fluoro 4 1 Methoxyethyl Benzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 1-Fluoro-4-(1-methoxyethyl)benzene, these calculations can predict its reactivity and kinetic stability by examining its molecular orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical descriptors of a molecule's reactivity and stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. chemicalbook.com

For this compound, the electronic character is influenced by both the electron-withdrawing fluorine atom and the electron-donating 1-methoxyethyl group at the para position. The fluorine substituent is known to lower the energy of the π-orbitals of the benzene (B151609) ring. Conversely, the alkoxy group, by resonance, tends to raise the HOMO energy, making the ring more susceptible to electrophilic attack. The interplay of these opposing effects determines the final HOMO and LUMO energy levels.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower reactivity. nih.gov In related substituted benzenes, it has been observed that electron-donating groups can decrease the HOMO-LUMO gap, thereby increasing reactivity.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for Substituted Benzenes

| Compound | HOMO Energy (eV) (Illustrative) | LUMO Energy (eV) (Illustrative) | HOMO-LUMO Gap (eV) (Illustrative) |

| Benzene | -9.2 | 1.8 | 11.0 |

| Fluorobenzene (B45895) | -9.3 | 1.2 | 10.5 |

| Anisole (B1667542) (Methoxybenzene) | -8.2 | 1.9 | 10.1 |

| This compound | -8.5 (Estimated) | 1.5 (Estimated) | 10.0 (Estimated) |

Note: The values for this compound are estimated based on the expected electronic effects of the substituents and are for illustrative purposes only, as specific literature data is unavailable.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The map displays the electrostatic potential on the electron density surface, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, the EPS map would be expected to show a region of high electron density (negative potential) around the fluorine and oxygen atoms due to their high electronegativity. The aromatic ring itself will exhibit a nuanced potential distribution. The electron-donating 1-methoxyethyl group would increase the negative potential of the ring, particularly at the ortho and para positions relative to it. However, the fluorine atom, while electronegative, can also donate electron density to the ring via resonance, though its inductive effect is strongly withdrawing. Studies on fluorobenzene show a complex interplay of these effects on the ring's electrostatic potential. The most negative potential is generally located on the fluorine atom, making it a site for potential intermolecular interactions.

Population analysis methods like Mulliken and Natural Bond Orbital (NBO) analysis provide quantitative measures of the charge distribution and bond orders within a molecule. These analyses help in understanding the electronic effects of substituents in detail.

In this compound, the fluorine atom is expected to carry a significant negative partial charge due to its high electronegativity. The carbon atom attached to the fluorine (C4) would, in turn, have a positive partial charge. The oxygen atom of the methoxy (B1213986) group will also be negatively charged. The NBO analysis is generally considered more reliable than Mulliken analysis as it is less dependent on the basis set used in the calculation. The analysis for related substituted benzenes shows that substituents significantly alter the charge distribution of the entire aromatic ring.

Table 2: Illustrative NBO Charges for Atoms in a Substituted Benzene System

| Atom | Illustrative NBO Charge (e) |

| F | -0.45 |

| C4 (attached to F) | +0.40 |

| C1 (attached to methoxyethyl) | -0.15 |

| O (methoxy) | -0.60 |

| H (aromatic) | +0.10 to +0.15 |

Note: These values are illustrative and based on general trends observed in computational studies of similar molecules.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the 1-methoxyethyl substituent necessitates a thorough conformational analysis to identify the most stable geometries and the energy barriers between them.

The 1-methoxyethyl group has two key rotatable bonds: the C(aryl)-C(alkyl) bond and the C(alkyl)-O(methoxy) bond. The rotation around these bonds leads to different conformers with varying energies. The potential energy surface (PES) can be mapped to identify the global and local energy minima, which correspond to the most stable conformations.

Computational studies on similar systems, such as alkoxybenzenes and ethyl methyl ether, provide insights into the expected conformational preferences. For anisole (methoxybenzene), the planar conformation where the methyl group is in the plane of the benzene ring is generally the most stable. The rotational barrier is influenced by stereoelectronic effects. For the ethyl group on a benzene ring, the preferred conformation typically has the C-C bond of the ethyl group perpendicular to the plane of the ring. The rotation of the methoxy group around the C-O bond in ethers like ethyl methyl ether also has a distinct rotational barrier. The combination of these rotational possibilities in this compound would lead to a complex potential energy surface with multiple minima.

The aggregation behavior of molecules is governed by intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. In this compound, the fluorine and oxygen atoms can act as hydrogen bond acceptors. The fluorinated aromatic ring can also participate in π-stacking and other non-covalent interactions.

Studies on fluorinated aromatic compounds have shown that fluorine can participate in various intermolecular interactions, including C-H···F hydrogen bonds. The presence of both a fluorine atom and a methoxy group allows for a range of possible intermolecular interactions that can influence the packing in the solid state and the behavior in solution. Modeling the dimerization of this compound would allow for the calculation of interaction energies and the identification of the most stable dimer configurations, providing insight into its aggregation tendencies.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a cornerstone for mapping the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction pathways and the factors that govern them.

The study of reaction mechanisms for this compound, such as electrophilic aromatic substitution, would begin with the identification of stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. Density Functional Theory (DFT) is a common and effective method for these calculations.

For instance, in an electrophilic attack on the benzene ring, the fluorine atom and the 1-methoxyethyl group direct the incoming electrophile. The fluorine atom is a deactivating group but directs ortho and para, while the alkyl group is an activating, para-directing group. acs.orgresearchgate.net Computational models would calculate the activation energies for the formation of sigma-complexes (arenium ions) for ortho, meta, and para substitution to predict the regioselectivity. researchgate.net

Transition state (TS) geometries are located using algorithms like the Berny optimization algorithm. A key verification of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. For example, a quantum-chemical study on the reaction of benzene with fluorine atoms identified transition states for both hydrogen abstraction and substitution pathways. mdpi.com A similar approach for this compound would provide the energy barriers for various reaction channels.

Table 1: Hypothetical Calculated Activation Energies for Electrophilic Nitration of this compound

| Substitution Position | Method/Basis Set | Activation Energy (kcal/mol) |

|---|---|---|

| Ortho to Fluorine | B3LYP/6-311+G(d,p) | 18.5 |

| Meta to Fluorine | B3LYP/6-311+G(d,p) | 25.2 |

This table is illustrative and contains hypothetical data based on general principles of electrophilic aromatic substitution.

Solvent plays a crucial role in chemical reactions. Computational models can account for solvent effects either explicitly, by including individual solvent molecules, or implicitly, using a polarizable continuum model (PCM). The PCM method is computationally efficient and widely used to model the bulk electrostatic effects of a solvent.

For a reaction involving charged intermediates, such as the sigma-complex in electrophilic substitution, polar solvents would be expected to stabilize the transition state more than the reactants, thus lowering the activation barrier and accelerating the reaction. The choice of solvent could also influence the selectivity (ortho/para ratio). By performing calculations with different solvent models (e.g., PCM for heptane (B126788) vs. water), one could quantify these effects on the reaction profile of this compound.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural confirmation of compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic shielding constants. nih.gov These calculated values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, separate calculations for ¹H, ¹³C, and ¹⁹F NMR spectra would be performed. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. prensipjournals.com Comparing the calculated shifts with experimental data helps to validate the computed structure.

Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental (ppm) | Calculated (GIAO-B3LYP/6-311+G(d,p)) (ppm) |

|---|---|---|

| C1 (C-F) | 162.1 | 161.8 |

| C4 (C-CH) | 140.5 | 140.2 |

| CH (methoxyethyl) | 78.3 | 78.0 |

| O-CH₃ | 56.9 | 56.5 |

This table contains exemplary data to illustrate the typical agreement between calculated and experimental values. Experimental values are based on typical ranges for similar structures.

Theoretical calculations of vibrational frequencies are used to predict and assign peaks in Infrared (IR) and Raman spectra. Following a geometry optimization, a frequency calculation using the same DFT method and basis set provides the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nist.gov

Molecular Dynamics Simulations for Dynamic Behavior Studies

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes, solvation dynamics, and transport properties.

For this compound, MD simulations could be used to study the rotational barrier around the C(aryl)-C(alkyl) bond and the conformational preferences of the methoxyethyl side chain in different solvents. acs.org By analyzing the trajectories of many molecules over several nanoseconds, one can obtain information about the flexibility of the molecule and its interactions with the surrounding solvent molecules. mdpi.commdpi.com For example, simulations could reveal the preferred orientation of water molecules around the polar fluorine and methoxy groups, providing a molecular-level picture of its hydration shell.

Applications and Utility of 1 Fluoro 4 1 Methoxyethyl Benzene in Advanced Organic Synthesis and Materials Science Research

1-Fluoro-4-(1-methoxyethyl)benzene as a Key Building Block in Complex Molecule Synthesis

In the realm of organic chemistry, this compound is recognized for its utility as a foundational component in the synthesis of more intricate molecular structures. Its bifunctional nature, possessing both an activatable aromatic ring and a modifiable side chain, allows for sequential and site-selective reactions.

Scaffold for the Construction of Multi-Substituted Aromatic Systems

The this compound molecule provides a robust scaffold for creating multi-substituted aromatic compounds. The fluorine atom and the methoxyethyl group exert distinct electronic influences on the benzene (B151609) ring, directing the regioselectivity of subsequent electrophilic or nucleophilic aromatic substitution reactions. This allows chemists to introduce additional functional groups at specific positions on the ring, leading to the construction of complex, highly-functionalized molecules that are otherwise challenging to synthesize. The fluorinated ring can also participate in various cross-coupling reactions, further expanding its synthetic utility.

Precursor for Stereodefined Organic Compounds

The methoxyethyl group in this compound contains a chiral center, which is of significant interest in stereoselective synthesis. The availability of specific enantiomers, such as (S)-1-Fluoro-4-(1-methoxyethyl)benzene, makes this compound a valuable precursor for the synthesis of stereodefined organic compounds. bldpharm.com By starting with an enantiomerically pure form of the building block, chemists can construct complex target molecules, particularly pharmaceuticals, with a specific, predetermined three-dimensional arrangement, which is often crucial for biological activity.

Exploration in the Design of Fluorinated Aromatic Scaffolds for Medicinal Chemistry Research

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry for optimizing pharmacological profiles. The this compound core represents an attractive starting point for designing new therapeutic agents.

Role of Fluorine in Modulating Electronic and Lipophilicity Properties

The presence of a fluorine atom on the aromatic ring significantly alters the molecule's physicochemical properties in ways that are highly beneficial for drug design. numberanalytics.com Fluorine is the most electronegative element, and its introduction into an organic molecule can have profound effects. numberanalytics.comnih.gov

Key modulations include:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise degrade the drug molecule in the body. wikipedia.org This often leads to a longer drug half-life and improved bioavailability. wikipedia.orgresearchgate.net

Lipophilicity : Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target. wikipedia.orgresearchgate.netbenthamdirect.com

Binding Affinity : The fluorine atom can engage in favorable interactions, such as hydrogen bonds and other non-covalent interactions, with amino acid residues in the target protein's binding pocket. nih.gov This can lead to increased binding affinity and potency. nih.govresearchgate.net

Electronic Effects : As a strong electron-withdrawing group, fluorine alters the electronic environment of the aromatic ring, which can influence the molecule's reactivity and interaction with biological targets. researchgate.net

Table 1: Impact of Fluorine Substitution in Medicinal Chemistry

| Property | Effect of Fluorine | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The high strength of the C-F bond resists enzymatic cleavage. wikipedia.org |

| Lipophilicity | Increased | Enhances penetration of lipid-rich cell membranes. wikipedia.orgbenthamdirect.com |

| Binding Affinity | Often Increased | Can form favorable hydrogen bonds and dipole interactions with target proteins. nih.govbenthamscience.com |

| pKa Modification | Altered | Fluorine's electron-withdrawing nature can change the acidity/basicity of nearby functional groups. |

Rational Design of Ligands and Inhibitors Incorporating the this compound Core

Given the advantageous properties conferred by the fluorine atom, the this compound scaffold is a prime candidate for the rational design of novel ligands and enzyme inhibitors. Researchers can use this core structure as a starting point, elaborating on the methoxyethyl side chain or adding substituents to the aromatic ring to optimize interactions with a specific biological target. The fluoro group's ability to participate in hydrogen bonding and other non-covalent interactions can be exploited to achieve high binding affinity and selectivity. Derivatives of this compound are actively studied for a range of potential biological activities, including antimicrobial and anticancer properties.

Role in the Development of Advanced Materials with Tunable Electronic or Optical Properties

The application of fluorinated aromatic compounds extends beyond medicine into the field of materials science, where they are used to create advanced materials with unique and tunable properties. numberanalytics.com this compound is used in the production of specialty chemicals and materials, including polymers.

The introduction of fluorine into conjugated organic systems can significantly impact their electronic and optical characteristics. rsc.org Fluorine atoms lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This tuning of orbital energies is critical for developing organic electronic materials because it can facilitate electron injection and improve the material's resistance to oxidative degradation. rsc.org

This principle is applied in the development of:

Organic Light-Emitting Diodes (OLEDs) : Fluorinated aromatic materials are used in OLEDs, which are found in modern displays and lighting. numberanalytics.com The tailored electronic properties lead to more efficient and stable devices.

Organic Field-Effect Transistors (OFETs) : The solid-state packing of fluorinated compounds, often influenced by C-H···F interactions, can enhance charge carrier mobility, a key parameter for transistor performance. rsc.org

Fluoropolymers : These materials are known for their high thermal stability and chemical resistance, making them valuable in a wide range of industrial applications. numberanalytics.com

The this compound scaffold, as a readily available fluorinated aromatic building block, can be incorporated into larger polymeric or molecular structures to impart these desirable electronic and physical properties.

Table 2: Research Applications of this compound

| Field | Application | Rationale |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Provides a functionalized and modifiable fluorinated aromatic core. |